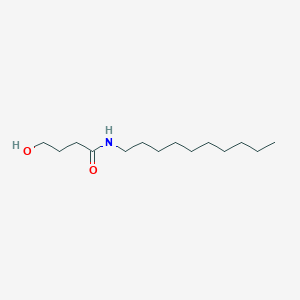

N-Decyl-4-hydroxybutyramide

Description

N-Decyl-4-hydroxybutyramide is a synthetic amphiphilic compound characterized by a decyl (C10) alkyl chain attached to the nitrogen of a 4-hydroxybutyramide moiety. The hydroxybutyramide group consists of a four-carbon chain with a hydroxyl group at the fourth position and an amide functional group. This structure confers both hydrophilic (hydroxyl and amide) and lipophilic (decyl chain) properties, making it suitable for applications in drug delivery, surfactants, or membrane permeability studies.

Key inferred properties of N-Decyl-4-hydroxybutyramide:

- Molecular Formula: C₁₄H₂₇NO₃

- Molecular Weight: ~257 g/mol

- Hydrogen Bond Donors/Acceptors: 2 donors (amide NH and hydroxyl OH), 3 acceptors (amide carbonyl and hydroxyl O)

- Topological Polar Surface Area (TPSA): ~66 Ų (based on functional group contributions).

Properties

Molecular Formula |

C14H29NO2 |

|---|---|

Molecular Weight |

243.39 g/mol |

IUPAC Name |

N-decyl-4-hydroxybutanamide |

InChI |

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-12-15-14(17)11-10-13-16/h16H,2-13H2,1H3,(H,15,17) |

InChI Key |

OYFMIRZYNDSCNS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC(=O)CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical behavior of N-Decyl-4-hydroxybutyramide can be contextualized by comparing it to structurally related amides. Below is a detailed analysis supported by experimental data from analogs and computational predictions.

Data Table: Comparative Analysis

Research Findings

Alkyl Chain Length and Lipophilicity: N-Decyl-4-hydroxybutyramide’s shorter acyl chain (4 carbons) results in a lower XLogP3 (~3.5) compared to N-Decyl-4-hydroxynonanamide (XLogP3 = 5.0), indicating reduced lipophilicity and improved aqueous solubility .

Hydroxyl Position and Hydrogen Bonding: The 4-hydroxyl group in both N-Decyl-4-hydroxybutyramide and N-Decyl-4-hydroxynonanamide contributes to a TPSA of 66 Ų, favoring interactions with polar biological targets. Comparatively, a 3-hydroxyl isomer would exhibit a marginally lower TPSA (~60 Ų), altering bioavailability.

Biological Implications: Longer alkyl chains (e.g., hydroxynonanamide) enhance lipid bilayer integration but may reduce metabolic stability. N-Decyl-4-hydroxybutyramide’s intermediate chain length balances permeability and solubility, making it a candidate for prodrug design.

Limitations and Contradictions

- Direct experimental data on N-Decyl-4-hydroxybutyramide is scarce; properties are inferred from analogs like N-Decyl-4-hydroxynonanamide .

- Structural variations (e.g., acyl vs. alkyl chain positioning) may introduce discrepancies in logP and solubility predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.